

The Chemical Identity and Bioactivity of CA-5f: A Technical Guide

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Compound of Interest

Compound Name: CA-5f

Cat. No.: B15604344

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Abstract

This technical guide provides a comprehensive overview of the chemical compound **CA-5f**, a novel and potent late-stage autophagy inhibitor with significant anti-tumor properties. The full chemical name of **CA-5f** is (3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one. Its unique chemical structure, centered around a piperidin-4-one core, positions it as a promising candidate for further investigation in oncology and cell biology. This document details the chemical properties of **CA-5f**, its mechanism of action, and provides structured data from key experiments. Furthermore, it outlines detailed experimental protocols for its synthesis and biological evaluation, and includes visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific applications.

Chemical Identification and Properties

CA-5f is a synthetic compound belonging to the curcumin analog family, characterized by a central piperidin-4-one ring. Its chemical identity is firmly established by its IUPAC name and CAS Registry Number.

Property	Value
Full Chemical Name	(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
CAS Registry Number	1370032-19-1
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₃
Molecular Weight	388.46 g/mol
Synonyms	BCP30170, HY-112698, CS-0062820
Appearance	Light yellow to yellow solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

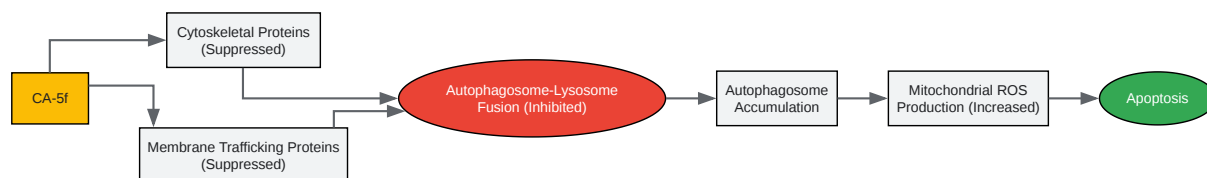
CA-5f has been identified as a potent late-stage inhibitor of macroautophagy (hereafter referred to as autophagy).^[1] Its primary mechanism of action is the inhibition of autophagosome-lysosome fusion.^{[1][2]} This disruption of the autophagic flux leads to an accumulation of autophagosomes and has been shown to induce apoptosis in cancer cells.

Anti-Tumor Effects

CA-5f exhibits significant anti-tumor activity, particularly against non-small cell lung cancer (NSCLC).^[1] It has demonstrated strong cytotoxicity against A549 NSCLC cells while showing lower toxicity to normal human umbilical vein endothelial cells (HUVECs).^[1] In vivo studies have confirmed that **CA-5f** can effectively suppress the growth of A549 lung cancer xenografts in mice.^[1]

Molecular Targets and Signaling Pathways

Proteomic analysis of HUVECs treated with **CA-5f** revealed a suppression of proteins associated with the cytoskeleton and membrane trafficking.^{[1][3]} This is believed to be the underlying reason for its inhibitory effect on the fusion of autophagosomes with lysosomes. The disruption of these cellular processes by **CA-5f** ultimately leads to increased production of mitochondrial-derived reactive oxygen species (ROS) and subsequent apoptosis.^[1]



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Figure 1: Proposed signaling pathway of **CA-5f** leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **CA-5f** from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **CA-5f**

Cell Line	Assay Type	Endpoint	Value	Reference
A549	Cytotoxicity Assay	IC ₅₀	Data not specified	[1]
HUVEC	Cytotoxicity Assay	-	Low cytotoxicity	[1]
A549	Western Blot	LC3B-II	Increased levels	[2]
A549	Western Blot	SQSTM1	Increased levels	[2]

Table 2: In Vivo Efficacy of **CA-5f** in A549 Xenograft Model

Parameter	Dosage	Outcome	Reference
Tumor Growth	40 mg/kg, i.p., every 2 days for 30 days	Potent inhibition of tumor growth	[2]
Autophagic Flux	40 mg/kg, i.p.	Suppressed	[2]
Apoptosis	40 mg/kg, i.p.	Induced	[2]
Tolerance	40 mg/kg, i.p., every 2 days for 30 days	Excellent tolerance observed	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **CA-5f** and key biological experiments for its evaluation.

Synthesis of CA-5f

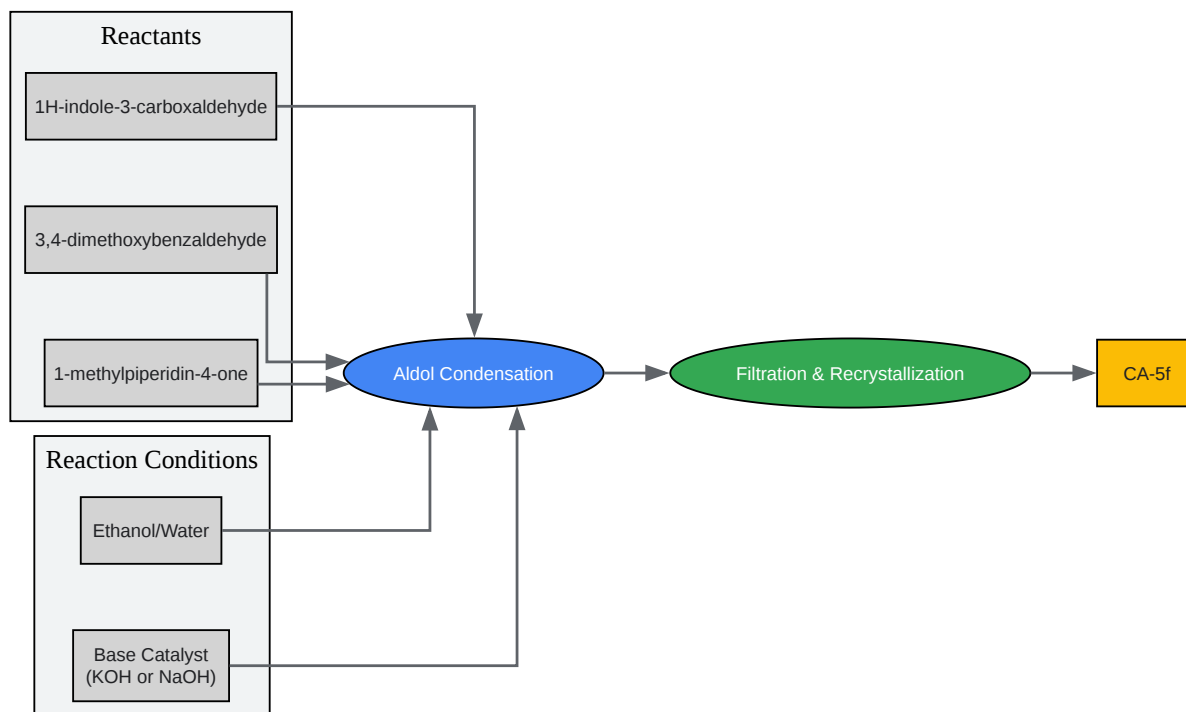
The synthesis of **CA-5f** can be achieved through a base-catalyzed aldol condensation reaction, a common method for preparing curcumin analogs with a piperidin-4-one core.[\[2\]](#)[\[4\]](#)

Materials:

- 1-methylpiperidin-4-one
- 3,4-dimethoxybenzaldehyde
- 1H-indole-3-carboxaldehyde
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- Dissolve 1-methylpiperidin-4-one (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
- Add a catalytic amount of a strong base, such as KOH or NaOH, to the solution and stir or sonicate for a few minutes to ensure complete dissolution.
- Add 3,4-dimethoxybenzaldehyde (1.0 equivalent) and 1H-indole-3-carboxaldehyde (1.0 equivalent) to the reaction mixture.
- Stir the reaction mixture at room temperature for a specified period (e.g., 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product will precipitate out of the solution.
- Filter the solid product and wash it with a cold ethanol-water mixture to remove any unreacted starting materials and byproducts.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform:methanol) to yield pure (3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one.



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Figure 2: Workflow for the synthesis of **CA-5f**.

Western Blot for LC3B and SQSTM1

This protocol is for the detection of changes in the levels of the autophagy markers LC3B and SQSTM1 in cell lysates following treatment with **CA-5f**.

Materials:

- A549 cells
- **CA-5f**

- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies: Rabbit anti-LC3B, Rabbit anti-SQSTM1, Mouse anti-GAPDH
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- ECL detection reagent

Procedure:

- Culture A549 cells to 70-80% confluency and treat with various concentrations of **CA-5f** for the desired time.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

Immunofluorescence for Autophagosome-Lysosome Fusion

This protocol is for visualizing the colocalization of LC3B (autophagosome marker) and LAMP1 (lysosome marker) in cells treated with **CA-5f**.

Materials:

- A549 cells grown on coverslips
- **CA-5f**
- 4% paraformaldehyde in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibodies: Rabbit anti-LC3B, Mouse anti-LAMP1
- Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG
- DAPI
- Antifade mounting medium

Procedure:

- Treat A549 cells grown on coverslips with **CA-5f**.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block the cells with blocking buffer for 30 minutes.
- Incubate the cells with primary antibodies against LC3B and LAMP1 overnight at 4°C.

- Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using an antifade mounting medium and visualize using a fluorescence microscope.

TUNEL Assay for Apoptosis

This protocol is for the detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with **CA-5f**.

Materials:

- A549 cells grown on coverslips
- **CA-5f**
- TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
- Fixation and permeabilization buffers (as per kit instructions)
- DAPI
- Fluorescence microscope

Procedure:

- Treat A549 cells with **CA-5f** to induce apoptosis.
- Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's protocol.
- Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.
- Stop the reaction and wash the cells.
- Counterstain the nuclei with DAPI.

- Analyze the cells under a fluorescence microscope to detect TUNEL-positive (apoptotic) cells.

Conclusion

CA-5f, chemically known as (3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one, is a promising anti-cancer agent that functions as a late-stage autophagy inhibitor. Its ability to disrupt autophagosome-lysosome fusion, leading to increased ROS production and apoptosis in cancer cells, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its clinical applicability and to optimize its efficacy and safety profile.

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Phone: (601) 213-4426

Email: info@benchchem.com